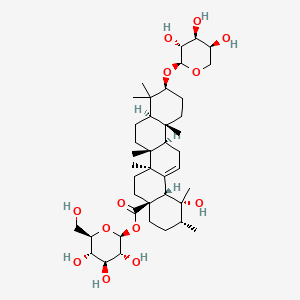

Ziyuglycoside I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

ジユ-グリコシド Iは、幅広い科学研究の用途があります。

作用機序

ジユ-グリコシド Iは、さまざまな分子標的と経路を通じて効果を発揮します。 細胞外シグナル調節キナーゼ1/2(ERK1/2)の活性化を介して、runt関連転写因子2(RUNX2)の発現を上昇させ、骨芽細胞の分化と骨の石灰化を促進します . さらに、p53経路を介した細胞周期停止とアポトーシスを引き起こし、癌治療の潜在的な候補となっています .

類似の化合物との比較

ジユ-グリコシド Iは、その強力な止血作用により、トリテルペン配糖体の中でユニークです。類似の化合物には以下が含まれます。

- シトロネロール-1-O-α-L-アラビノフラノシル-(1→6)-β-D-グルコピラノシド

- ゲラニオール-1-O-α-L-アラビノフラノシル-(1→6)-β-D-グルコピラノシド

- 3β-[(α-L-アラビノピラノシル)オキシ]-19α-ヒドロキシオレアン-12-エン-28-オイク酸28-β-D-グルコピラノシド これらの化合物は、類似の配糖体構造を共有していますが、生物学的活性と特定の用途が異なります .

生化学分析

Biochemical Properties

Ziyuglycoside I has been found to interact with various biomolecules. It triggers cell cycle arrest and apoptosis mediated by p53, which can be a potential agent candidate for treating triple-negative breast cancer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to effectively alleviate arthritis symptoms of collagen-induced arthritis (CIA) mice, including body weight, global score, arthritis index, and a number of swollen joints . It also significantly reduces the thymic index, T cell activity, and RORγt production of ZgI-treated mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact directly with Akt to reduce downstream mTOR activation and inhibit helper T cell 17 (Th17) differentiation, thereby regulating Th17/regulatory T cell (Treg) balance and improving arthritis symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have long-term effects on cellular function. It has been shown to increase the solubility of ZgI, which is beneficial to improve oral bioavailability and enhance biological activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. CIA mice were treated with 5, 10, or 20 mg/kg of this compound, and it was found that this compound treatment effectively alleviated arthritis symptoms of CIA mice .

準備方法

合成ルートと反応条件

ジユ-グリコシド Iは、薄膜水和法を使用して合成することができます。 この方法は、ホスファチジルコリン、コレステロール、ジユ-グリコシド I、ビタミンEを、クロロホルム-メタノール(2:1、v/v)混合溶媒に超音波処理で溶解することを含みます . 得られた溶液を薄膜分散して、ジユ-グリコシド Iを含むリポソームを形成します .

工業生産方法

ジユ-グリコシド Iの工業生産は、通常、オタネニンジンの根からの抽出を含みます。 根をシリカゲルカラムクロマトグラフィーと分取用高速液体クロマトグラフィー(HPLC)で処理して、化合物を単離します .

化学反応解析

反応の種類

ジユ-グリコシド Iは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、生物学的活性を高めるために不可欠です .

一般的な試薬と条件

ジユ-グリコシド Iに関与する反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、最適な収率を得るために、制御された温度とpH条件下で行われます .

生成される主な生成物

ジユ-グリコシド Iの反応から生成される主な生成物には、抗炎症作用と抗酸化作用が強化された誘導体が含まれます。 これらの誘導体は、さらなる科学研究や製薬用途で頻繁に使用されます .

化学反応の分析

Types of Reactions

Ziyu-glycoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions

Common reagents used in the reactions involving Ziyu-glycoside I include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of Ziyu-glycoside I include derivatives with enhanced anti-inflammatory and anti-oxidant properties. These derivatives are often used in further scientific research and pharmaceutical applications .

類似化合物との比較

Ziyu-glycoside I is unique among triterpene glycosides due to its strong hemostatic activity. Similar compounds include:

- Citronellol-1-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside

- Geraniol-1-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside

- 3β-[(α-L-arabinopyranosyl)oxy]-19α-hydroxyolean-12-en-28-oic acid 28-β-D-glucopyranoside These compounds share similar glycosidic structures but differ in their biological activities and specific applications .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBFWOEFOZHMK-MLHVESHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ziyuglycoside I exert its anti-tumor effects?

A1: Research suggests that this compound inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:

- Induction of cell cycle arrest: this compound induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].

- Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].

- Upregulation of p53: this compound increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].

Q2: What is the role of this compound in hematopoiesis?

A2: Studies demonstrate that this compound exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:

- Promotion of hematopoietic stem cell (HSC) survival: this compound enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].

- Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].

- Promotion of autophagy: Research suggests that this compound can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].

Q3: How does this compound contribute to the treatment of rheumatoid arthritis?

A3: this compound has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:

- Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].

- Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].

- Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].

Q5: What analytical methods are commonly employed for the characterization and quantification of this compound?

A5: Several analytical techniques are used to characterize and quantify this compound:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify this compound in complex mixtures.

- Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites in biological samples [, , ].

- Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of this compound [, , ].

Q6: What are the key considerations for analytical method validation for this compound?

A6: Validation of analytical methods for this compound involves assessing parameters such as:

- Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].

- Accuracy: Determining the closeness of the measured values to the true value [, , ].

- Precision: Assessing the degree of agreement among repeated measurements [, , ].

- Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].

- Specificity: Ensuring that the method selectively measures this compound in the presence of other components [, ].

Q7: What is the bioavailability of this compound?

A7: this compound exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].

Q8: What strategies have been explored to enhance the bioavailability of this compound?

A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:

- Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of this compound, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].

- TPGS-modified long-circulating liposomes: Incorporating this compound into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].

- Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with this compound showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)